

solubility of 3-Methoxycarbonyl-5-nitrophenylboronic acid

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Compound of Interest

Compound Name: 3-Methoxycarbonyl-5-nitrophenylboronic acid

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An In-depth Technical Guide on the Solubility of **3-Methoxycarbonyl-5-nitrophenylboronic acid**

Abstract

3-Methoxycarbonyl-5-nitrophenylboronic acid is a pivotal reagent in modern organic synthesis and medicinal chemistry, recognized for its role in Suzuki-Miyaura cross-coupling reactions and as a high-affinity binder of diols.[1][2] Its utility in the development of pharmaceuticals, diagnostics, and materials science is significant.[1] However, the effective application of this compound is fundamentally governed by its solubility characteristics in various solvent systems. This guide provides a comprehensive analysis of the factors influencing the solubility of **3-Methoxycarbonyl-5-nitrophenylboronic acid**, synthesizes predictive solubility trends based on the behavior of analogous arylboronic acids, and presents detailed, field-proven experimental protocols for its empirical determination. We address the unique chemical equilibrium involving boroxine formation, a critical consideration for accurate solubility measurement, and offer expert insights for researchers in drug development and chemical synthesis.

Introduction: Profile of a Versatile Building Block

3-Methoxycarbonyl-5-nitrophenylboronic acid is a white to off-white crystalline powder that serves as a key intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a phenyl ring substituted with a boronic acid group, a nitro group, and a

methoxycarbonyl group, provides a unique combination of reactivity and functionality. The electron-withdrawing nature of the nitro and methoxycarbonyl groups enhances the Lewis acidity of the boron atom, making it particularly effective for diol and carbohydrate recognition, even at neutral pH.[2] This property is highly valuable in the design of sensors and targeted drug delivery systems.[1]

Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The solubility of this reagent directly impacts reaction kinetics, purification strategies, and overall process efficiency.

Table 1: Physicochemical Properties of **3-Methoxycarbonyl-5-nitrophenylboronic acid**

Property	Value	Reference(s)
CAS Number	117342-20-8	[1][3][4]
Molecular Formula	C ₈ H ₈ BNO ₆	[1][3]
Molecular Weight	224.96 g/mol	[1][4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	~224 °C	[1]
Purity	Typically ≥95%	[3][5]
Synonyms	3-(Methoxycarbonyl)-5-nitrobenzeneboronic acid	[1]

The Central Role of Solubility in Synthesis and Development

For the research scientist and drug development professional, understanding a compound's solubility is not a trivial pursuit; it is a critical parameter that dictates success across multiple stages of the R&D pipeline.

- **Reaction Kinetics:** In homogeneous catalysis, such as the Suzuki-Miyaura reaction, the concentration of reactants in solution directly influences the reaction rate. Poor solubility can

lead to sluggish or incomplete conversions, requiring harsher conditions or extended reaction times.

- **Purification:** Crystallization, a common method for purifying solid reagents and products, is entirely dependent on differential solubility in various solvents at different temperatures. A significant change in solubility with temperature is desirable for efficient crystallization.[6][7]
- **Formulation & Bioavailability:** In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) or a key intermediate is a primary determinant of its bioavailability. Compounds with poor aqueous solubility often present significant formulation challenges.
- **Analytical Characterization:** Accurate quantification via methods like High-Performance Liquid Chromatography (HPLC) requires the analyte to be fully dissolved in the mobile phase or a compatible diluent.

Physicochemical Principles Governing Solubility

The solubility of **3-Methoxycarbonyl-5-nitrophenylboronic acid** is a result of the interplay between its structural features and the properties of the solvent.[8]

- **The Boronic Acid Group (-B(OH)₂):** This is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This moiety contributes to solubility in polar solvents, particularly water and alcohols.
- **The Phenyl Ring:** The aromatic core is nonpolar and hydrophobic, driving solubility in organic solvents with lower polarity.
- **The Substituents (-NO₂ and -COOCH₃):** Both the nitro and methoxycarbonyl groups are strongly electron-withdrawing and polar. They increase the overall polarity of the molecule compared to unsubstituted phenylboronic acid. This is expected to enhance solubility in polar organic solvents. However, their impact on aqueous solubility is more complex. Studies on similar compounds have shown that introducing groups like -COOH and -CF₃ can actually decrease water solubility compared to the parent phenylboronic acid, potentially due to crystal lattice energy effects.[6][7]

The Boroxine Equilibrium: A Critical Consideration

A defining characteristic of arylboronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[8][9] This equilibrium exists in both the solid state and in solution, and its position is influenced by factors such as temperature, concentration, and the presence of water.

This equilibrium is a crucial, often overlooked, factor in solubility studies. Commercial samples of boronic acids are frequently a mixture of the free acid and its corresponding boroxine, with some suppliers explicitly stating that the product "contains varying amounts of Anhydride".[10] Because the boroxine has significantly different polarity and solubility compared to the monomeric acid, this can lead to challenges in obtaining highly repeatable solubility data.[10] It is imperative that researchers are aware of this equilibrium when designing experiments and interpreting results.

Predicted Solubility Profile

While specific quantitative data for **3-Methoxycarbonyl-5-nitrophenylboronic acid** is not widely published, a robust qualitative profile can be predicted based on the known behavior of analogous substituted arylboronic acids.[8][10][11]

Table 2: Predicted Qualitative Solubility of **3-Methoxycarbonyl-5-nitrophenylboronic acid**

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Aprotic	Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	High	The strong polarity of the nitro and methoxycarbonyl groups, combined with the boronic acid moiety, should lead to favorable interactions with these solvents. Arylboronic acids generally show good solubility in polar aprotic solvents. [8]
Ethers	Tetrahydrofuran (THF), Dioxane, Diethyl Ether	Moderate to High	Ethers can accept hydrogen bonds from the boronic acid's hydroxyl groups. Phenylboronic acid exhibits high solubility in ethers like dipropyl ether. [10] [11]
Alcohols	Methanol, Ethanol, Isopropanol	Moderate to High	These protic solvents can engage in extensive hydrogen bonding with the solute. 3-Nitrophenylboronic acid is soluble in methanol and ethanol. [12]
Halogenated	Dichloromethane (DCM), Chloroform	Low to Moderate	Phenylboronic acid has moderate solubility in chloroform. [10] [11] The polar substituents

may slightly improve this.

Phenylboronic acid itself has low water solubility (~1.9 g/100g at 20°C).[6][7]

Aqueous Systems

Water, Buffers

Low

Electron-withdrawing substituents often further decrease aqueous solubility.[6] Solubility is expected to be pH-dependent.

Non-polar

Hexanes, Toluene,
Methylcyclohexane

Very Low

The overall polarity of the molecule is too high for significant interaction with non-polar hydrocarbon solvents. This is a consistent trend for arylboronic acids.[10][11]

Experimental Determination of Solubility

To obtain precise, actionable data, empirical determination is essential. The following section details robust protocols for this purpose. The choice of method depends on the required throughput and precision.

Method 1: Equilibrium Shake-Flask Method (Gold Standard)

This thermodynamic equilibrium method is considered the benchmark for solubility determination. It measures the concentration of a saturated solution at a constant temperature.

Protocol:

- **Preparation:** Add an excess amount of **3-Methoxycarbonyl-5-nitrophenylboronic acid** to a known volume of the selected solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.
- **Equilibration:** Place the vial in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
- **Phase Separation:** After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle. For very fine suspensions, centrifugation at the controlled temperature is required.
- **Sampling:** Carefully withdraw a clear aliquot of the supernatant. Immediate filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is critical to remove any remaining solid particles.
- **Quantification:**
 - Accurately dilute the filtered supernatant with a suitable solvent.
 - Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A method for detecting boronic acids using HPLC with post-column derivatization with alizarin has been described and could be adapted.[\[13\]](#)
 - Prepare a calibration curve using standards of known concentration to ensure accurate measurement.
- **Calculation:** Calculate the solubility in units of mg/mL, g/L, or mol/L based on the measured concentration and the dilution factor.

Method 2: Dynamic (Polythermal) Method

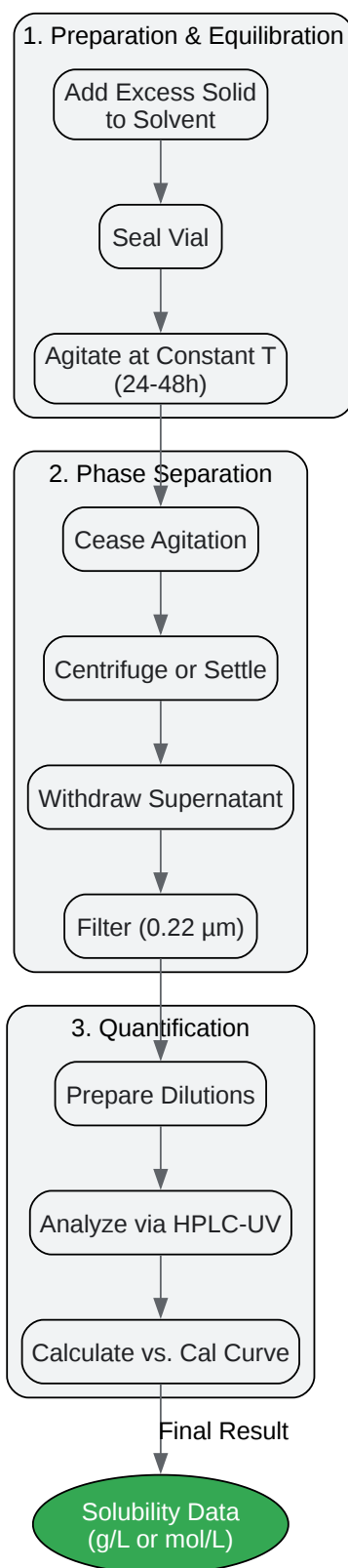
This method is faster than the shake-flask approach and determines the temperature at which a known concentration of solute fully dissolves. It is particularly useful for understanding temperature-dependent solubility, which is key for designing crystallization processes.[\[9\]](#)[\[10\]](#)

Protocol:

- **Sample Preparation:** Accurately weigh a specific amount of the boronic acid into a vial. Add a precise volume or mass of the chosen solvent. Seal the vial.
- **Heating and Observation:** Place the vial in a controlled-temperature bath equipped with vigorous stirring and a turbidity probe or a laser light source and detector.^[10]
- **Temperature Ramp:** Increase the temperature of the bath at a slow, controlled rate (e.g., 0.5 °C/min).
- **Dissolution Point:** Continuously monitor the turbidity of the solution. The temperature at which the solution becomes perfectly clear (i.e., the last solid particle dissolves) is recorded as the dissolution temperature for that specific concentration.
- **Data Compilation:** Repeat the experiment with several different known concentrations of the solute.
- **Solubility Curve Generation:** Plot the dissolution temperature (°C or K) versus the concentration (mole fraction or g/L) to generate a solubility curve.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the gold-standard Equilibrium Shake-Flask method.



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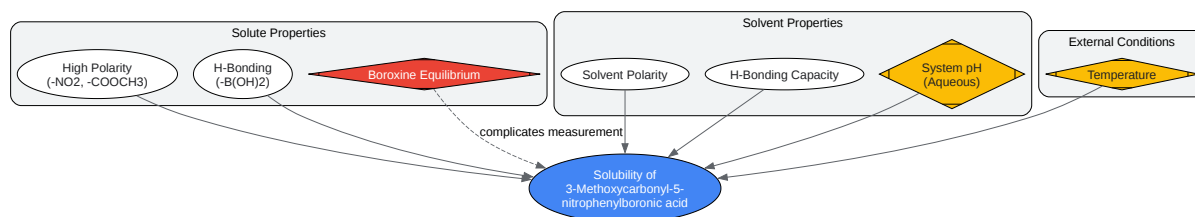
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

Several interconnected factors modulate the solubility of **3-Methoxycarbonyl-5-nitrophenylboronic acid**. Understanding these relationships is key to controlling the compound's behavior in solution.

- **pH:** The boronic acid group is a Lewis acid and can also act as a Brønsted acid. At higher pH values (above its pKa), it will deprotonate to form the boronate anion $[R-B(OH)_3]^-$. This negatively charged species is generally significantly more soluble in water than the neutral acid. Therefore, the aqueous solubility of this compound is expected to increase dramatically in basic solutions.
- **Temperature:** For most solid solutes, solubility increases with temperature. This endothermic dissolution process is the principle behind recrystallization. The quantitative relationship can be determined using the dynamic method described above.
- **Solvent Polarity:** As outlined in Table 2, a solvent's ability to match the polarity and hydrogen-bonding capabilities of the solute is the primary driver of solubility. "Like dissolves like" is the guiding principle.
- **Common Ion Effect:** If the solvent already contains ions that are part of the solute's structure or can react with it, solubility can be suppressed. This is less relevant for organic solvents but can be a factor in complex buffered aqueous systems.

The interplay of these factors is visualized in the diagram below.



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Caption: Key Factors Influencing Compound Solubility.

Conclusion

While published quantitative solubility data for **3-Methoxycarbonyl-5-nitrophenylboronic acid** is scarce, a comprehensive understanding of its physicochemical properties and the behavior of analogous arylboronic acids allows for a robust predictive assessment. Its solubility is expected to be high in polar aprotic solvents and moderate-to-high in ethers and alcohols, with low solubility in non-polar hydrocarbons and neutral water. The equilibrium between the acid and its boroxine anhydride is a critical chemical characteristic that must be considered during experimental work to ensure data reliability. The detailed protocols provided in this guide offer a validated framework for researchers to empirically determine the solubility of this versatile compound in any solvent system, enabling the optimization of synthetic reactions, purification processes, and formulation strategies in their research and development endeavors.

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